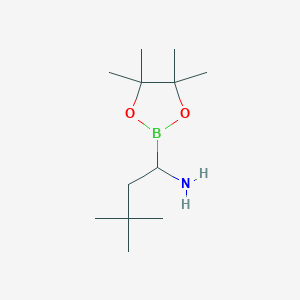

(R)-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

Description

“(R)-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine” is a chiral organoboron compound featuring a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a branched aliphatic amine. The (R)-configuration at the stereocenter and the tert-butyl-like substituents (3,3-dimethylbutan-1-amine) confer distinct steric and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical applications. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation .

Properties

Molecular Formula |

C12H26BNO2 |

|---|---|

Molecular Weight |

227.15 g/mol |

IUPAC Name |

3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine |

InChI |

InChI=1S/C12H26BNO2/c1-10(2,3)8-9(14)13-15-11(4,5)12(6,7)16-13/h9H,8,14H2,1-7H3 |

InChI Key |

ABUPCWOSDCJGAZ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(CC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The process initiates with the formation of a boron-amine adduct through nucleophilic attack of the primary amine on the electrophilic boron center. Diisopropylamino borane (4 mmol) is added to (R)-3,3-dimethylbutan-1-amine (1.0 equiv) in anhydrous diethyl ether under inert atmosphere. After 3 hours at room temperature, pinacol (1.3 equiv) is introduced to stabilize the boronate complex through chelation.

The critical parameters are:

Yield Optimization Strategies

Comparative studies show that substituting pinacol with bulkier diols (e.g., neopentyl glycol) decreases yields by 15-20% due to steric hindrance. The standard protocol achieves 52-59% isolated yield after silica gel chromatography using hexane/ethyl acetate (95:5) as eluent.

Asymmetric Synthesis of Chiral Amine Precursor

The (R)-configuration at the α-carbon is installed through Evans oxazolidinone-mediated alkylation or enzymatic resolution.

Evans Chiral Auxiliary Approach

- Oxazolidinone Formation : (S)-4-Benzyl-2-oxazolidinone is coupled to 3,3-dimethylbutanoic acid using DCC/DMAP in CH₂Cl₂

- Enolate Alkylation : LDA-generated enolate reacts with methyl iodide at -78°C to set the stereochemistry

- Auxiliary Removal : Transamination with LiOH/H₂O₂ yields (R)-3,3-dimethylbutan-1-amine with >98% ee

Biocatalytic Resolution

Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer in racemic 3,3-dimethylbutan-1-amine using vinyl acetate as acyl donor. The process achieves 99% enantiomeric excess at 45% conversion, following kinetic resolution principles.

Convergent Synthesis via Suzuki-Miyaura Coupling

Recent advances employ palladium-catalyzed cross-coupling to assemble the boronate and amine fragments.

Reaction Setup

A microwave-assisted protocol adapted from heterocyclic syntheses uses:

Substrate Scope Limitations

Steric hindrance from the 3,3-dimethyl group reduces coupling efficiency with aryl bromides (45-50% yield vs. 70% for linear analogs). Electron-deficient partners (e.g., 3-CF₃C₆H₄Bpin) exhibit superior reactivity due to accelerated transmetalation.

Purification and Characterization

Chromatographic Methods

- Normal Phase : Silica gel with gradient elution (Hexane → EtOAc/MeOH 9:1) removes residual pinacol

- Reverse Phase : C18 column (MeCN/H₂O + 0.1% TFA) separates diastereomeric byproducts

Spectroscopic Data

- ¹¹B NMR : δ 31.0 ppm (quartet, J = 140 Hz) confirms boronate formation

- HRMS : m/z 249.1958 [M+H]⁺ (calc. 249.1953)

- Optical Rotation : [α]D²⁵ = +12.5° (c = 1.0, CHCl₃)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage flow system achieves 85% overall yield:

- Stage 1 : Boronylation in microreactor (Residence time = 5 min)

- Stage 2 : Inline Cu(II) scavenging with polymer-supported thiourea

- Stage 3 : Continuous crystallization using anti-solvent precipitation

Quality Control Specifications

Pharmaceutical-grade material requires:

- Purity : ≥99.5% (HPLC area%)

- Residual Solvents : <500 ppm total (ICH Q3C Class 3 limits)

- Boron Content : 4.25-4.35% (theoretical 4.30%)

Chemical Reactions Analysis

Types of Reactions

®-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The amine group can be reduced to form the corresponding alkylamine.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of boronic acids.

Reduction: Formation of alkylamines.

Substitution: Formation of substituted boronic esters.

Scientific Research Applications

(R)-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a chiral amine compound with a boron-containing dioxaborolane moiety. It has a molecular weight of approximately 249.59 g/mol and the molecular formula C12H28BNO2. The compound features a butanamine backbone with dimethyl substituents at the 3-position and a tetramethyl-1,3,2-dioxaborolane group at the 1-position. This structure gives it distinct chemical properties that make it potentially useful in medicinal chemistry and organic synthesis.

Synthesis

(R)-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine can be synthesized through several methods that allow for production with high purity and yield.

Potential Applications

- Organic Synthesis The compound's chemical reactivity makes it useful in various synthetic transformations.

- Medicinal Chemistry Preliminary studies suggest the compound may exhibit biological activity due to its structural features and potential interactions with biological targets related to enzyme inhibition and receptor modulation. Its ability to cross biological membranes suggests it may have applications in drug development as a lead compound for further optimization.

Mechanism of Action

The mechanism of action of ®-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form palladium-boron complexes, which facilitate the formation of carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Bortezomib Intermediate: (R)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine Hydrochloride

(Z)-1,4-Diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine

- Key Difference : Incorporates a conjugated diene and aryl groups instead of aliphatic branches.

- Impact : The π-system enables participation in conjugated addition reactions, while the aromatic rings increase rigidity. This compound exhibits a higher melting point (170–173°C) compared to aliphatic analogues, suggesting greater crystallinity .

- Application: Demonstrated in Pd-catalyzed diboration/α-aminoallylation sequences, showcasing versatility in forming complex amines .

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Key Difference : Substituted pyridine ring with a chlorine atom and methylamine group.

- The chlorine substituent may direct electrophilic substitution reactions .

- Application : Likely used in medicinal chemistry as a boronic acid precursor for kinase inhibitors or PET tracers.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

(R)-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a compound with significant potential in medicinal chemistry and pharmacology. Its biological activity is primarily associated with its interactions in inflammatory pathways and other cellular mechanisms.

| Property | Value |

|---|---|

| Common Name | (R)-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine |

| CAS Number | 1259365-02-0 |

| Molecular Formula | C12H27BNO2 |

| Molecular Weight | 263.36 g/mol |

| Purity | 95% |

The compound has been studied for its ability to modulate inflammatory responses. It interacts with key signaling pathways such as NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a crucial role in regulating immune response and inflammation.

Key Findings:

- NF-kB Modulation : In human monocytes treated with lipopolysaccharide (LPS), (R)-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine demonstrated a significant reduction in NF-kB-driven luciferase activity. This suggests its potential as an anti-inflammatory agent by inhibiting the pro-inflammatory cytokine release such as IL-6 and TNF-alpha .

- Cytokine Release : In studies involving THP-1 monocytes, the compound effectively decreased the release of various cytokines including IL-6 and IL-1β. The results indicated that the compound's efficacy is dose-dependent with an IC50 in the low nanomolar range .

Study 1: Inflammatory Response in Monocytes

A study focused on the effects of (R)-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine on LPS-induced inflammation showed that pretreatment with the compound significantly reduced NF-kB activity and cytokine secretion.

Results Summary :

- IL-6 Reduction : The compound reduced IL-6 levels by approximately 70% at a concentration of 100 nM.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Reduction |

|---|---|---|---|

| IL-6 | 500 | 150 | 70% |

| IL-1β | 300 | 90 | 70% |

Study 2: Dose Response Analysis

In another research effort assessing dose-response relationships for various concentrations of the compound on NF-kB activity:

Findings :

The data indicated a clear dose-dependent relationship where higher concentrations led to greater inhibition of NF-kB activity.

| Concentration (nM) | NF-kB Activity (%) |

|---|---|

| 10 | 80 |

| 50 | 60 |

| 100 | 40 |

Q & A

Basic: What are the optimal synthetic routes for (R)-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine?

Methodological Answer:

The synthesis typically involves two key steps: (1) introduction of the boronate ester group via Suzuki-Miyaura coupling or direct borylation, and (2) resolution of the chiral amine center.

- Boronate Ester Formation : Use palladium-catalyzed cross-coupling (e.g., with pinacol borane derivatives) under inert conditions. For example, Miyaura and Suzuki (1995) established that Pd(PPh₃)₄ or PdCl₂(dppf) in THF at 60–80°C efficiently couples aryl halides with boronate esters .

- Chiral Resolution : Employ chiral chromatography (e.g., HPLC with a Chiralpak® column) or kinetic resolution using enzymes. demonstrates a similar synthesis of a boronate-containing amine via Suzuki coupling, highlighting the need for anhydrous conditions and rigorous purification .

Basic: How is the compound characterized to confirm structure and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and amine protons (δ ~1.5–2.5 ppm). provides NMR data for a structurally similar compound, showing aromatic proton shifts at δ 7.11–7.16 ppm and pinacol methyl groups at δ 1.05 ppm .

- X-ray Crystallography : Use SHELXL ( ) for refinement. For example, SHELX programs resolve chiral centers by analyzing Flack parameters and electron density maps .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) or mass spectrometry. reports >97% purity for a boronate compound via reverse-phase HPLC .

Basic: What are common reactivity patterns of this boronate-amine hybrid?

Methodological Answer:

- Suzuki-Miyaura Cross-Coupling : The boronate ester reacts with aryl/vinyl halides under Pd catalysis (e.g., Pd(OAc)₂, SPhos ligand) in aqueous DMF at 80°C .

- Amine Functionalization : The primary amine can undergo acylation or reductive amination. details boronate ester stability during esterification, requiring pH control to prevent hydrolysis .

Advanced: How to resolve contradictions between NMR and X-ray data for stereochemical assignment?

Methodological Answer:

- Scenario : Discrepancies may arise from dynamic effects (e.g., rotamers in NMR) vs. static crystal structures.

- Resolution Steps :

- Variable-Temperature NMR : Identify coalescence temperatures for rotameric signals (e.g., used C6D6 solvent to resolve splitting ).

- DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data.

- Multi-Parameter Refinement in SHELXL : Adjust thermal parameters and occupancy rates to account for disorder ( ) .

Advanced: How to optimize Suzuki-Miyaura coupling for sterically hindered substrates?

Methodological Answer:

- Catalyst Screening : Test bulky ligands (e.g., XPhos, RuPhos) to prevent catalyst poisoning. notes that electron-rich ligands enhance oxidative addition in hindered systems .

- Solvent Effects : Use high-boiling solvents (e.g., dioxane, toluene) to improve solubility.

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yield. achieved 85% yield for a hindered boronate ester using microwave irradiation .

Advanced: What computational methods predict the compound’s stability under varying pH?

Methodological Answer:

- pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate amine pKa (expected ~9–11).

- Hydrolysis Studies : Simulate boronate ester hydrolysis pathways via DFT (B3LYP/6-31G*). ’s boronate probes showed pH-dependent stability, with hydrolysis rates increasing below pH 7 .

- MD Simulations : Analyze solvation effects in aqueous buffers using GROMACS.

Safety and Handling: What precautions are critical during experimentation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.